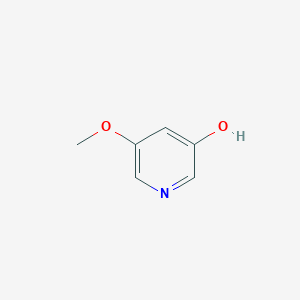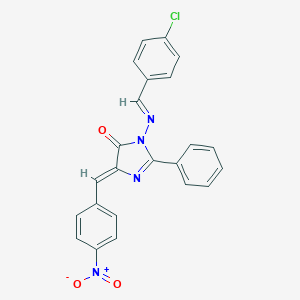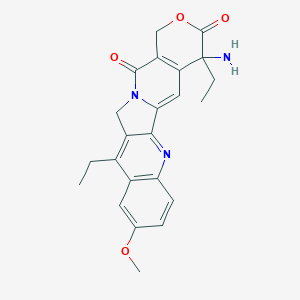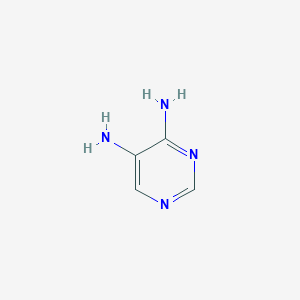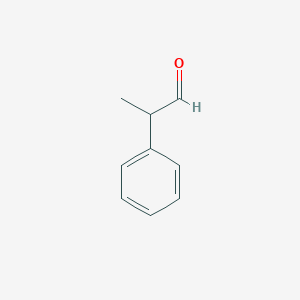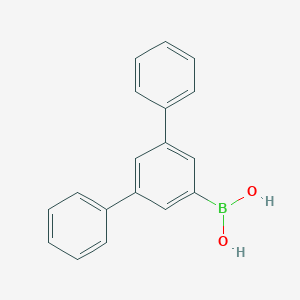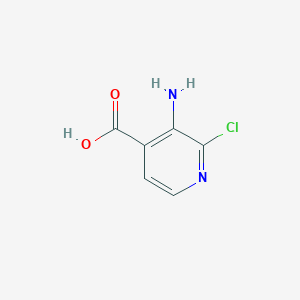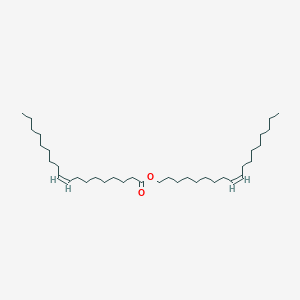
Oleyl oleate
概要
説明
Oleyl oleate is a wax ester obtained by the formal condensation of oleic acid and oleyl alcohol . It is functionally related to an oleic acid and a (9Z)-octadecen-1-ol .
Synthesis Analysis
The synthesis of oleyl oleate wax ester has been carried out using Brønsted acidic ionic liquid catalysts . The esterification reaction of oleic acid and oleyl alcohol produces oleyl oleate . The ionic liquid catalyst ([NMP][CH3SO3]) was found to be the best catalyst for the esterification reaction of oleic acid and oleyl alcohol compared with the other acidic ionic liquids studied . The optimal reaction conditions were determined at a reaction time of 8 h; oleic acid to oleyl alcohol mole ratio of 1:1; ([NMP][CH3SO3]) with 9.9 wt.%; and reaction temperature of 90 °C .Molecular Structure Analysis
The molecular formula of oleyl oleate is C36H68O2 . The molecular weight is 532.9 g/mol . The IUPAC name is [ ( Z )-octadec-9-enyl] ( Z )-octadec-9-enoate . The InChI is InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36 (37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3/b19-17-,20-18- .Chemical Reactions Analysis
Oleyl oleate is synthesized by the esterification reaction of oleic acid with oleyl alcohol . The ionic liquid catalyst ([NMP][CH3SO3]) was found to be the best catalyst for the esterification reaction .科学的研究の応用
Synthetic Analogue of Jojoba Oil
Oleyl oleate serves as a synthetic analogue of jojoba oil, which is a natural source of wax esters used in commercial applications. The enzymatic synthesis of oleyl oleate from oleic acid and oleyl alcohol in a solvent-free system has been studied, highlighting its potential as an alternative to jojoba oil .
Plant Seed Oil Accumulation
Research has been conducted on the accumulation of oleyl oleate in plant seed oil. Coexpression of certain enzymes in Arabidopsis seeds led to significant accumulation of wax esters, with oleyl oleate being a major component. This has implications for biofuel production and the development of renewable resources .
Esterification Reaction Catalyst
Oleyl oleate wax ester can be synthesized through an esterification reaction of oleic acid with oleyl alcohol. Studies have explored various Brønsted acidic ionic liquid catalysts for this reaction, optimizing the process for better efficiency and yield .
作用機序
Target of Action
Oleyl oleate primarily targets the fatty acid and wax ester synthesis pathways in plant cells . The key enzymes involved are a fatty acyl reductase (FAR) and a wax synthase (WS) . These enzymes are crucial for the biosynthesis of wax esters using acyl-CoA substrates .
Mode of Action
Oleyl oleate interacts with its targets by supplying oleic acid substrates to the wax ester synthesis enzymes . The FAR and WS enzymes then convert these substrates into wax esters . The specific mode of action depends on the catalytic efficiency and substrate specificity of the enzymes .
Biochemical Pathways
The biochemical pathway primarily affected by oleyl oleate is the wax ester synthesis pathway . This pathway involves the conversion of oleic acid substrates into wax esters by the FAR and WS enzymes . The downstream effects include the accumulation of wax esters in plant seed oil .
Pharmacokinetics
It is known that the overall yields and compositions of wax esters can be strongly affected by the availability of acyl-coa substrates .
Result of Action
The result of oleyl oleate’s action is the high-level accumulation of oleyl oleate in plant seed oil . This accumulation is achieved by supplying high levels of oleic acid-derived substrates to the wax ester synthesis enzymes . The resulting wax esters have favorable properties for lubrication .
Action Environment
The action of oleyl oleate can be influenced by environmental factors such as the fatty acid profile of developing seeds . By modifying this profile, it is possible to supply high levels of oleic acid-derived substrates to the wax ester synthesis enzymes, thereby promoting the formation of oleyl oleate .
Safety and Hazards
Oleyl oleate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . After skin contact, it is recommended to immediately wash with water and soap and rinse thoroughly . If skin irritation continues, consult a doctor .
将来の方向性
Oleyl oleate has potential applications as a non-oily emollient in cosmetic creams and lotions, as a pigment dispersing agent in sunscreens, make-up removers, foundations, and/or tinted moisturisers . It gives a light cushioned feeling to the skin . The beneficial effects of olive oil may be related to the actions of OEA . New evidence suggests that oleic acid may influence epigenetic mechanisms, opening a new avenue in the exploration of therapies based on these mechanisms .
特性
IUPAC Name |
[(Z)-octadec-9-enyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARWIPMJPCRCTP-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893537 | |
| Record name | (9Z)-9-Octadecen-1-yl (9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleyl oleate | |
CAS RN |
3687-45-4 | |
| Record name | Oleyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleyl oleate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9Z)-9-Octadecen-1-yl (9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-octadec-9-enyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oleyl oleate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3L452Y85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of oleyl oleate?
A1: Oleyl oleate has the molecular formula C36H66O2 and a molecular weight of 534.9 g/mol.
Q2: How is the structure of oleyl oleate confirmed?
A2: The molecular structure of oleyl oleate is commonly confirmed using spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Electrospray Ionization Mass Spectrometry (ESI-MS) []. These techniques provide information about the functional groups and arrangement of atoms within the molecule.
Q3: What are the material properties of oleyl oleate relevant to its applications?
A3: Oleyl oleate is a liquid at room temperature, attributed to the presence of double bonds in its fatty acid chains. It exhibits low-temperature properties such as a pour point of -31 °C, a viscosity index of 197.5, and a flash point of 320 °C [], making it suitable for applications requiring good cold flow properties.
Q4: What are the primary methods for synthesizing oleyl oleate?
A4: Oleyl oleate can be synthesized through various methods, including:
- Esterification: This involves the reaction of oleic acid and oleyl alcohol in the presence of a catalyst, typically an acidic catalyst [, , ] or a lipase enzyme [, , , , , , , , , , , , ].
- Alcoholysis: This method involves reacting triolein with oleyl alcohol in the presence of a lipase catalyst [, ].
Q5: What is the role of catalysts in the synthesis of oleyl oleate?
A5: Catalysts are crucial in oleyl oleate synthesis as they accelerate the reaction rate without being consumed. Acidic catalysts like Brønsted acidic ionic liquids [] or sodium hydrogen sulfate [] provide the necessary acidic environment for esterification. Lipases, such as those from Candida antarctica [, , , ], Rhizopus chinensis [], and Mucor miehei [, ], enable a more environmentally friendly enzymatic synthesis route.
Q6: How do different catalysts affect the synthesis of oleyl oleate?
A6: Different catalysts can influence the reaction rate, yield, and selectivity of oleyl oleate synthesis:
- Lipases: Different lipases exhibit varying specificities for substrates and tolerance to reaction conditions like temperature, pH, and solvent [, , ].
Q7: What are the advantages of using enzymes like lipase for oleyl oleate synthesis?
A7: Enzymatic synthesis using lipases offers several advantages:
- Mild Reaction Conditions: Lipases function optimally under milder temperatures and pressures compared to chemical catalysts, reducing energy consumption and potential side reactions. [, , , , , , , , , , , ]
- High Selectivity: Lipases often exhibit high selectivity towards specific substrates and reaction products, leading to a purer product with fewer byproducts. [, , , , , , , , , ]
- Environmentally Friendly: Enzymatic reactions are generally considered greener and more sustainable than conventional chemical processes. [, , , , , , , , , , , ]
Q8: What factors influence the activity and stability of lipases during oleyl oleate synthesis?
A8: Several factors can affect lipase activity and stability:
- Temperature: Each lipase has an optimal temperature range for activity. Exceeding this range can lead to enzyme denaturation and loss of activity [, , , , , ].
- pH: Similar to temperature, lipases have an optimal pH range []. Extreme pH values can disrupt enzyme structure and function.
- Organic Solvents: The type of organic solvent used can significantly influence lipase activity, with non-polar solvents generally being preferred for oleyl oleate synthesis [, , , , , , , , , , , ].
- Water Activity: Controlling the water activity (aw) of the reaction system is crucial for optimal lipase activity. [, ]
Q9: Can oleyl oleate synthesis be scaled up for industrial production?
A9: Yes, research has demonstrated the feasibility of large-scale oleyl oleate production using immobilized lipase in stirred tank reactors (STRs) [, , ]. Optimization of reaction parameters like temperature, agitation speed, enzyme loading, and substrate molar ratio is essential for achieving high yields and productivity in such systems.
Q10: What are the potential applications of oleyl oleate?
A10: Oleyl oleate has potential applications in several industries, including:
- Cosmetics: It can function as an emollient, emulsifier, and skin conditioning agent in cosmetics and personal care products due to its moisturizing and spreading properties [, , ].
- Pharmaceuticals: Oleyl oleate can serve as a lipid-based drug delivery vehicle due to its biocompatibility [].
- Lubricants: Its excellent low-temperature properties make it a potential bio-based lubricant, offering a biodegradable alternative to conventional petroleum-based lubricants [].
- Biodiesel Production: Research suggests that wax ester oils like oleyl oleate could be a superior feedstock for biodiesel production compared to traditional vegetable oils [].
Q11: How can the properties of oleyl oleate be modified for specific applications?
A11: The properties of oleyl oleate can be tailored by modifying its chemical structure. For instance, epoxidation of the double bonds in the fatty acid chains can increase its reactivity and allow for further chemical modifications to create polymers [].
Q12: What is the role of computational chemistry in oleyl oleate research?
A12: Molecular dynamics (MD) simulations are valuable tools for studying the behavior of oleyl oleate in various systems, such as nano-emulsions [, ]. These simulations provide insights into the self-assembly of oleyl oleate with surfactants, the formation of micelles and other structures, and the impact of factors like temperature and surfactant type on these processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



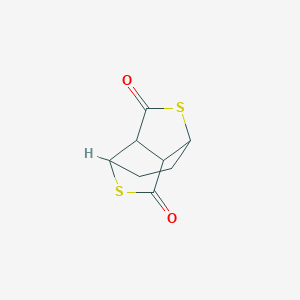
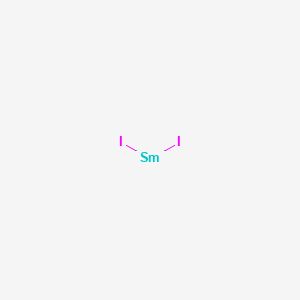

![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
